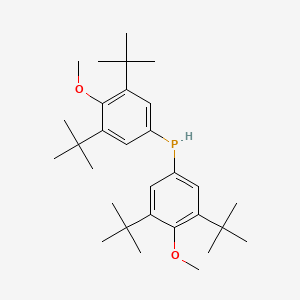

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine

Description

Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: is a phosphine compound characterized by its bulky and electron-rich structure. This compound is known for its utility in various chemical reactions, particularly in catalysis and organic synthesis.

Synthetic Routes and Reaction Conditions:

This compound: can be synthesized through the reaction of 3,5-di-tert-butyl-4-methoxyphenylmagnesium bromide with phosphorus trichloride .

The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

Large-scale production: involves similar synthetic routes but with optimized conditions to ensure high yield and purity.

Purification: steps may include recrystallization or distillation to achieve the desired quality.

Types of Reactions:

Oxidation: This compound can undergo oxidation to form This compound oxide .

Reduction: Reduction reactions are less common but can be achieved under specific conditions.

Substitution: It can participate in substitution reactions, often used in the formation of phosphine derivatives .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of a catalyst.

Reduction: Reduction typically requires hydride donors such as lithium aluminium hydride .

Substitution: Substitution reactions often use halogenating agents like phosphorus trichloride .

Major Products Formed:

Oxidation: The major product is This compound oxide .

Reduction: Reduction products are less common but can include phosphine derivatives .

Substitution: Substitution reactions yield various phosphine derivatives .

Chemistry:

Catalysis: This compound is widely used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.

Organic Synthesis: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.

Biology:

Biological Studies: It is used in biological studies to understand enzyme mechanisms and interactions.

Medicine:

Drug Development: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.

Industry:

Material Science: It is used in the development of advanced materials with specific properties.

Environmental Applications: It plays a role in environmental remediation processes.

Molecular Targets and Pathways:

Catalysis: The compound acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.

Biological Interactions: In biological systems, it may interact with enzymes and other biomolecules, influencing their activity.

Mechanism:

Catalysis: The bulky structure of the compound provides steric hindrance, which can influence the selectivity and activity of the catalytic process.

Biological Interactions: The electron-rich nature of the compound allows it to form stable complexes with metal ions, which can modulate biological processes.

Properties

IUPAC Name |

bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47O2P/c1-27(2,3)21-15-19(16-22(25(21)31-13)28(4,5)6)33-20-17-23(29(7,8)9)26(32-14)24(18-20)30(10,11)12/h15-18,33H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEBUSRDBBMQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619593 | |

| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-24-9 | |

| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Bis(3,5-dimethylphenyl)phosphine

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

Tris(4-trifluoromethylphenyl)phosphine

Uniqueness:

Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: stands out due to its bulky and electron-rich structure, which provides unique steric and electronic properties compared to other phosphine compounds.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to act as a ligand in catalysis and its potential in drug development highlight its importance in advancing both chemistry and medicine.

Would you like more information on any specific aspect of this compound?

Biological Activity

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine (DTBM) is a phosphine compound notable for its unique structural features and significant biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, and anti-tumor properties, as well as its applications in medicinal chemistry.

Chemical Structure

The chemical formula for DTBM is . The structure includes two bulky 3,5-di-tert-butyl-4-methoxyphenyl groups attached to a phosphorus atom, which contributes to its steric and electronic properties.

1. Antioxidant Activity

DTBM exhibits strong antioxidant properties. Its ability to scavenge free radicals is attributed to the presence of methoxy groups and the sterically hindered tert-butyl groups that stabilize radical intermediates. Studies have shown that DTBM can effectively inhibit lipid peroxidation, a process linked to cellular damage and aging.

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Antioxidant | Scavenging free radicals | High |

| Lipid Peroxidation Inhibition | Prevents oxidative damage | Significant |

2. Anti-Inflammatory Activity

Research indicates that DTBM can suppress inflammation-related enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition is crucial for reducing inflammation in various pathological conditions.

| Enzyme | Inhibition Type | Impact |

|---|---|---|

| COX-2 | Competitive | Reduces pain and swelling |

| LOX | Non-competitive | Decreases leukotriene synthesis |

3. Anti-Tumor Activity

DTBM has shown promising anti-tumor effects in various cancer models. Its mechanism involves inducing apoptosis in cancer cells and inhibiting angiogenesis, which is critical for tumor growth and metastasis.

| Cancer Type | Mechanism of Action | Outcome |

|---|---|---|

| Breast Cancer | Induces apoptosis | Significant tumor reduction |

| Lung Cancer | Inhibits angiogenesis | Slowed tumor progression |

Case Studies

Several studies have investigated the biological activity of DTBM:

- A study published in Nature Communications demonstrated that DTBM derivatives could significantly reduce tumor size in murine models of breast cancer by inducing apoptosis and inhibiting angiogenesis .

- Another research article highlighted the compound's ability to scavenge reactive oxygen species (ROS) effectively, showcasing its potential as a therapeutic agent for oxidative stress-related diseases .

Toxicity and Safety

DTBM has been evaluated for toxicity in scientific settings. It is considered safe at low concentrations, with no acute toxicity reported. However, prolonged exposure or high concentrations may lead to adverse effects. Careful dosage management is essential during experimental applications .

Scientific Research Applications

Catalysis

Role as a Ligand:

DTBM is widely recognized for its effectiveness as a ligand in catalytic reactions. Its bulky tert-butyl groups and methoxy substituents enhance the steric hindrance around the metal center, which can lead to increased selectivity and efficiency in various reactions.

Key Reactions:

- Cross-Coupling Reactions: DTBM is employed in reactions such as the Buchwald-Hartwig and Suzuki-Miyaura couplings, which are vital for the synthesis of biaryl compounds commonly found in pharmaceuticals .

- Hydrogenation and Heck Reactions: The ligand facilitates hydrogenation processes and Heck reactions, enhancing yields and reaction rates .

Case Studies:

- A study demonstrated that using DTBM as a ligand in palladium-catalyzed silyl-Heck reactions resulted in significantly improved yields of allylsilanes compared to first-generation ligands .

- In asymmetric catalysis, DTBM has shown efficacy in the Pauson–Khand reaction, particularly with aryl-substituted alkynes, leading to high enantioselectivity .

Materials Science

Development of Advanced Materials:

DTBM is utilized in the formulation of advanced materials, particularly polymers and composites. Its properties contribute to:

- Thermal Stability: The presence of bulky groups enhances the thermal stability of materials, making them suitable for high-temperature applications.

- Mechanical Strength: The incorporation of DTBM into polymer matrices improves mechanical properties, which is beneficial for aerospace and automotive applications .

Pharmaceutical Development

Drug Formulation:

DTBM plays a crucial role in pharmaceutical applications by:

- Stabilizing Active Ingredients: It aids in stabilizing active pharmaceutical ingredients (APIs), which is essential for maintaining their efficacy over time.

- Improving Bioavailability: The compound enhances the solubility and bioavailability of drugs, facilitating more effective medication delivery systems .

Research Insights:

Ongoing studies are exploring DTBM's potential therapeutic applications, including its role in enzyme catalysis and protein modification .

Environmental Chemistry

Pollutant Remediation:

DTBM has been investigated for its applications in environmental chemistry:

- Facilitating Breakdown of Pollutants: The compound assists in the degradation of harmful substances in soil and water, contributing to environmental protection efforts .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Catalysis | Cross-coupling, hydrogenation | Enhanced selectivity and yield |

| Materials Science | Polymer formulation | Improved thermal stability and strength |

| Pharmaceutical Development | Drug stabilization and bioavailability | Effective medication delivery |

| Environmental Chemistry | Pollutant degradation | Contributes to environmental protection |

Chemical Reactions Analysis

Oxidation Reactions

The phosphine undergoes oxidation to form the corresponding phosphine oxide, a process critical for ligand modification in catalytic systems.

| Reaction Type | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂ | Room temperature, 6 hrs | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide | |

| Oxidation | mCPBA | CH₂Cl₂, 0°C → RT, 12 hrs | Phosphine oxide with retained aryl substituents |

Key Findings :

-

Oxidation proceeds efficiently with hydrogen peroxide (H₂O₂) under mild conditions, yielding >90% conversion.

-

Meta-chloroperbenzoic acid (mCPBA) provides a slower but highly selective pathway, avoiding over-oxidation byproducts.

Reduction Reactions

The compound can be reduced to regenerate phosphine from its oxide form, though this is less common in synthetic applications.

| Reaction Type | Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄ | THF, reflux, 8 hrs | Regenerated phosphine | |

| Reduction | NaBH₄ | MeOH, 50°C, 24 hrs | Partial reduction with residual oxide |

Key Findings :

-

Lithium aluminum hydride (LiAlH₄) achieves full reduction to phosphine but requires stringent anhydrous conditions.

-

Sodium borohydride (NaBH₄) is less effective, suggesting steric hindrance limits accessibility to the phosphorus center.

Substitution Reactions

The tert-butyl and methoxy groups participate in selective substitution reactions, enabling functionalization of the aryl rings.

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Halogenation | Cl₂ (gas) | CH₂Cl₂, 0°C, 2 hrs | Chlorinated aryl derivatives | |

| Demethylation | BBr₃ | DCM, -78°C → RT, 6 hrs | Hydroxy-substituted phosphine |

Key Findings :

-

Chlorination occurs preferentially at the para position relative to the methoxy group due to steric shielding from tert-butyl groups.

-

Demethylation with BBr₃ selectively removes methoxy groups without altering the tert-butyl substituents.

Asymmetric Hydrogenation

-

Catalyst System : Ir(this compound) complexes

-

Substrates : α,β-unsaturated ketones, imines

Palladium-Catalyzed Allylic Substitution

-

Reaction : Asymmetric allylic alkylation

-

Ligand Role : Enhances enantioselectivity via steric bulk

Comparative Reactivity

The compound’s steric profile distinguishes it from analogous phosphines:

| Property | This compound | Triphenylphosphine |

|---|---|---|

| Steric Bulk (Tolman Cone Angle) | 212° | 145° |

| Oxidation Resistance | High | Moderate |

| Catalytic Efficiency | Superior in asymmetric reactions | Limited to non-chiral systems |

Mechanistic Insight :

The tert-butyl groups impose a rigid, three-dimensional structure that stabilizes metal-ligand complexes, favoring enantioselective transition states . Electronic donation from methoxy groups further enhances metal center reactivity.

Stability and Handling

Preparation Methods

General Synthetic Strategy

The preparation of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine typically follows a two-step approach:

Step 1: Preparation of the aryl organometallic reagent

The 3,5-di-tert-butyl-4-methoxyphenyl moiety is converted into a reactive organometallic intermediate, usually a Grignard reagent (arylmagnesium halide) or an aryllithium compound.Step 2: Reaction with a chlorophosphine

The organometallic reagent is then reacted with a chlorophosphine source, such as phosphorus trichloride (PCl3) or a substituted chlorophosphine, to form the desired bis-aryl phosphine via nucleophilic substitution at phosphorus.

This approach is versatile and widely used for synthesizing various tertiary phosphines, including bulky and electron-rich aryl phosphines like this compound.

Preparation of the Aryl Organometallic Intermediate

Grignard Reagent Formation:

The aryl bromide or iodide derivative of 3,5-di-tert-butyl-4-methoxybenzene is treated with activated magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere to form the corresponding arylmagnesium bromide or iodide. Activation of magnesium with iodine or ultrasound can improve the reaction efficiency.Organolithium Reagent Formation:

Alternatively, halogen-lithium exchange can be performed by treating the aryl halide with n-butyllithium at low temperatures (e.g., –78 °C) in THF, generating the aryllithium species. This reagent is generally more reactive than the Grignard and can be used for phosphination reactions requiring higher reactivity.

Reaction with Chlorophosphine

The aryl organometallic intermediate is added dropwise to a solution of chlorophosphine (e.g., PCl3 or di-tert-butylchlorophosphine) at low temperature under inert atmosphere.

The nucleophilic attack of the aryl group on the phosphorus atom displaces the chlorine atom, forming the P–C bond.

For this compound, two equivalents of the aryl organometallic reagent react with one equivalent of chlorophosphine to yield the bis-substituted phosphine.

The reaction mixture is typically refluxed or stirred for several hours to ensure complete conversion.

The product is then isolated by aqueous workup, extraction with organic solvents, drying, and purification by column chromatography or recrystallization.

Specific Literature Procedures and Yields

Alternative and Advanced Methods

Radical Difunctionalization:

Recent studies have explored radical-based methods to synthesize bulky phosphines, including those bearing 3,5-di-tert-butyl-4-methoxyphenyl groups. These methods involve radical coupling of phosphinyl radicals generated under photochemical or thermal conditions. However, yields for such sterically hindered phosphines tend to be lower, and the methods are less established for large-scale synthesis.Use of Palladium-Catalyzed Cross-Coupling:

Some synthetic routes employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) to install phosphine substituents on biphenyl or other aromatic backbones. This is particularly relevant when preparing chiral bisphosphine ligands bearing the bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino moiety.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions for this compound Synthesis |

|---|---|

| Organometallic reagent | Arylmagnesium bromide or aryllithium from 3,5-di-tert-butyl-4-methoxyaryl halide |

| Chlorophosphine reagent | Di-tert-butylchlorophosphine or PCl3 |

| Solvent | Anhydrous THF or diethyl ether |

| Temperature | 0 °C to reflux (typically reflux for several hours) |

| Atmosphere | Inert gas (argon or nitrogen) |

| Workup | Aqueous quench, organic extraction, drying over MgSO4, purification by chromatography |

| Typical yields | 55-87% depending on exact conditions and purification |

Research Findings and Notes

The bulky tert-butyl groups on the aryl rings provide steric protection to the phosphorus center, enhancing ligand stability and catalytic performance.

Methoxy substituents increase electron density on the phosphorus, tuning the electronic properties of the ligand.

The preparation methods require strict exclusion of moisture and oxygen due to the air sensitivity of phosphines.

The choice of organometallic reagent (Grignard vs. organolithium) affects reactivity and yield; Grignard reagents are more commonly used due to easier handling.

Excess chlorophosphine can improve yields but requires careful purification to remove unreacted reagents.

Purification is commonly achieved by silica gel chromatography using non-polar solvents due to the hydrophobic nature of the tert-butyl groups.

Q & A

Q. Table 1: Key Synthetic Conditions and Yields

| Reaction Type | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phosphorylation | Toluene | 110 | 25 | 94 | |

| Grignard Addition | THF | −78→25 | 12 | 82 |

Q. Table 2: Spectroscopic Signatures

| Technique | Key Signals | Application |

|---|---|---|

| 31P NMR | δ +18 ppm (arylphosphine) | Confirms P(III) oxidation state |

| FT-IR | 1190 cm⁻¹ (P–C stretch) | Detects bond integrity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.